molecular formula C19H28N2+2 B14320390 1-Methyl-1'-octyl-4,4'-bipyridin-1-ium CAS No. 105834-92-2

1-Methyl-1'-octyl-4,4'-bipyridin-1-ium

Katalognummer: B14320390
CAS-Nummer: 105834-92-2
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: YOTYBNOOZQSAOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1’-octyl-4,4’-bipyridin-1-ium is a chemical compound belonging to the bipyridinium family. These compounds are known for their unique electrochemical properties and are often used in various scientific and industrial applications. The structure of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium consists of two pyridine rings connected by a single bond, with a methyl group attached to one nitrogen atom and an octyl group attached to the other nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium typically involves the alkylation of 4,4’-bipyridine. One common method is the reaction of 4,4’-bipyridine with methyl iodide and octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-1’-octyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Methyl-1’-octyl-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in redox chemistry. Its molecular targets include various enzymes and proteins that participate in electron transfer processes. The pathways involved often include the formation of radical intermediates and the stabilization of charged species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methyl-1’-octyl-4,4’-bipyridin-1-ium is unique due to the presence of both methyl and octyl groups, which enhance its solubility in organic solvents and modify its electrochemical behavior. These modifications make it particularly useful in applications requiring specific solubility and redox properties.

Eigenschaften

CAS-Nummer

105834-92-2

Molekularformel

C19H28N2+2

Molekulargewicht

284.4 g/mol

IUPAC-Name

1-methyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium

InChI

InChI=1S/C19H28N2/c1-3-4-5-6-7-8-13-21-16-11-19(12-17-21)18-9-14-20(2)15-10-18/h9-12,14-17H,3-8,13H2,1-2H3/q+2

InChI-Schlüssel

YOTYBNOOZQSAOV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.